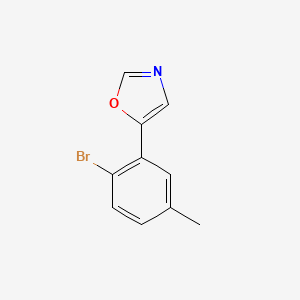

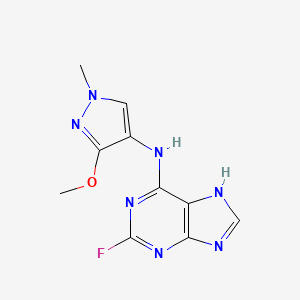

![molecular formula C13H12S B6315488 [1,1'-Biphenyl]-2-yl(methyl)sulfane CAS No. 19813-75-3](/img/structure/B6315488.png)

[1,1'-Biphenyl]-2-yl(methyl)sulfane

Übersicht

Beschreibung

“[1,1’-Biphenyl]-2-yl(methyl)sulfane” is an organic compound. It’s closely related to “(4-Bromo-4’-methyl- [1,1’-biphenyl]-3-yl) (methyl)sulfane”, which has a molecular weight of 293.23 .

Synthesis Analysis

The synthesis of similar compounds has been achieved through various methods. For instance, the Suzuki−Miyaura coupling method has been used to synthesize difluorinated biphenyl compounds with excellent yields averaging 78% . A green and potentially scalable continuous flow synthesis of a popular sulfone containing nutraceutical, methylsulfonylmethane (MSM), has been demonstrated via metal catalyst-free hydrogen peroxide mediated oxidation of dimethyl sulfoxide .Molecular Structure Analysis

The molecular structure of similar compounds like “1,1’-Biphenyl, 2-methyl-” has been analyzed and visualized using tools like Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the synthesis of sulfones and sulfoxides has been achieved through aldehyde-promoted aerobic oxidation of sulfides .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, “1,1’-Biphenyl, 2-methyl-” has a molecular weight of 168.2344 . The properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Sulfur- and Nitrogen-Containing Derivatives : Research on [1,1'-Biphenyl]-2-yl(methyl)sulfane derivatives includes the synthesis of new sulfur- and nitrogen-containing thiourea and acetophenone derivatives. These derivatives exhibit physiological properties and have been synthesized through reactions involving phenylthiourea and acetophenone. The compounds demonstrate significant biological activity, including antioxidant effects and membrane stabilization at low concentrations (Farzaliyev et al., 2020).

Synthesis of Novel Biphenyl Ester Derivatives : A series of biphenyl ester derivatives has been synthesized, showing significant anti-tyrosinase activities. These compounds, including 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl benzoates, were synthesized by reacting 1-([1,1'-biphenyl]-4-yl)-2-bromoethan-1-one with carboxylic acids. Their inhibitory effects were confirmed through molecular docking studies (Kwong et al., 2017).

Electrochemical Studies : Schiff bases derived from thiophenyl-substituted benzidines were studied for their inhibitory effect on mild steel corrosion in hydrochloric acid. This research highlighted the potential of these compounds in corrosion inhibition (Behpour et al., 2008).

Photoredox-Catalyzed Cascade Annulation : A study on the photoredox-catalyzed cascade annulation of methyl(2-(phenylethynyl)phenyl)sulfanes with sulfonyl chlorides was conducted. This research provides insights into the synthesis of benzothiophenes and benzoselenophenes (Yan et al., 2018).

Biomedical Research

Antimicrobial Properties : Novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole have been explored for their potent and selective activities against the gastric pathogen Helicobacter pylori. These findings demonstrate the potential of [1,1'-Biphenyl]-2-yl(methyl)sulfane derivatives in developing novel antimicrobial agents (Carcanague et al., 2002).

Antituberculosis Activity : 3-Heteroarylthioquinoline derivatives, synthesized from [1,1'-Biphenyl]-2-yl(methyl)sulfane, showed significant in vitro activity against Mycobacterium tuberculosis. This highlights the compound's potential in antituberculosis treatments (Chitra et al., 2011).

Antioxidant and Antiradical Activity : A study investigated N9-substituted 2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazoles for their antioxidant activity. This research indicates the potential of [1,1'-Biphenyl]-2-yl(methyl)sulfane derivatives in developing new antioxidants (Spasov et al., 2022).

Anticancer Activity : Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates, derived from [1,1'-Biphenyl]-2-yl(methyl)sulfane, were synthesized and showed potent anticancer activity against human HCT-116 and MCF-7 cell lines. This underscores the relevance of these compounds in cancer research (El Rayes et al., 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-methylsulfanyl-2-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12S/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQHZYNDLXOCDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,1'-Biphenyl]-2-yl(methyl)sulfane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

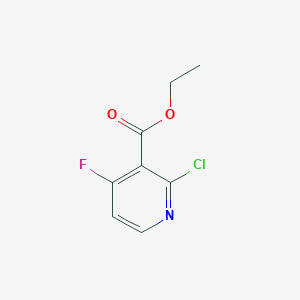

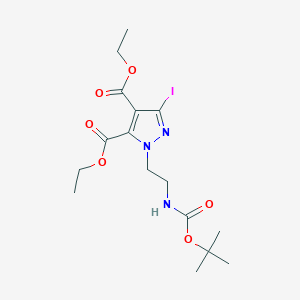

![[(2R,8R)-2-Fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B6315430.png)

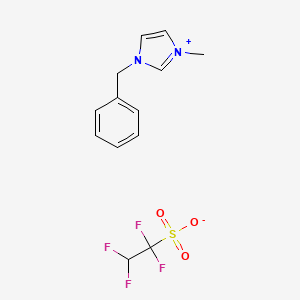

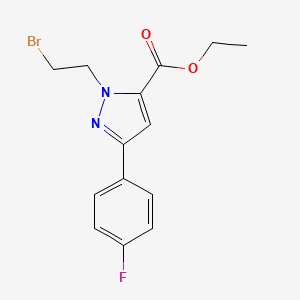

![2-(3-Fluoro-phenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315451.png)

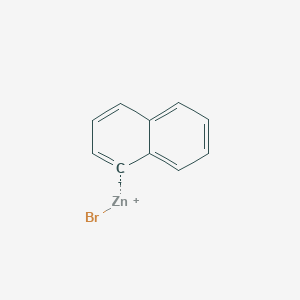

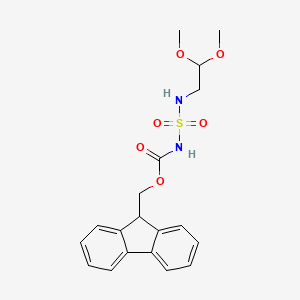

![2-(3-Fluoro-phenyl)-3-iodo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315458.png)

![5-Benzyl-2-(4-fluoro-phenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6315467.png)

![2-Iodo-4-oxo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6315474.png)

![2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol](/img/structure/B6315497.png)